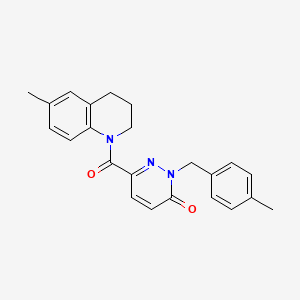
6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyridone and Tetrahydroisoquinoline Derivatives
Synthesis and Biological Applications : Pyridone analogues of tetrahydroisoquinolines and protoberberines have been synthesized from mimosine and mimosinamine. These compounds represent a class of chemicals with potential biological activity due to their structural similarity to natural products (Richards & Hofmann, 1978).
Chemical Synthesis Techniques : A convenient method for preparing 2-substituted quinazolines has been developed, illustrating the versatility of synthetic approaches in generating tetrahydroquinoline derivatives (Eynde et al., 1993).
Pharmacological Potential : Derivatives of 4,5-dihydropyridazin-3(2H)-one have been evaluated for their vasorelaxant effect, indicating the potential pharmacological applications of structurally related compounds (Gouault et al., 2004).
MDR Modulating Activity : Studies on isoquinoline derivatives have highlighted their potential as modulators of multidrug resistance (MDR) in cancer therapy, showing the relevance of these chemical structures in medicinal chemistry (Ma et al., 2004).
特性
IUPAC Name |
6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-5-8-18(9-6-16)15-26-22(27)12-10-20(24-26)23(28)25-13-3-4-19-14-17(2)7-11-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVVALUAXXTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCCC4=C3C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
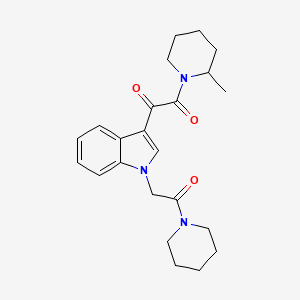
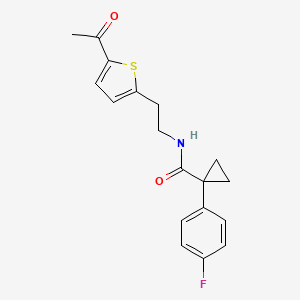
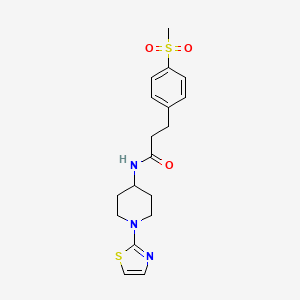
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
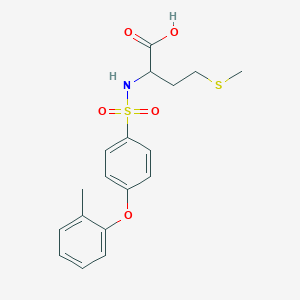
![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)
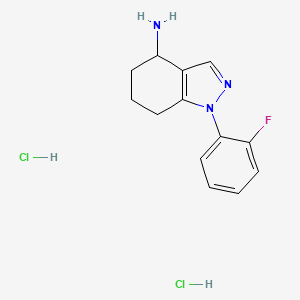
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
